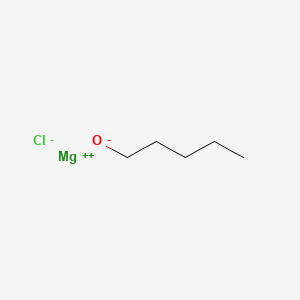
Chloro(pentyloxy)magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(pentyloxy)magnesium is an organomagnesium compound that falls under the category of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a chlorine atom and a pentyloxy group. This unique structure makes it a valuable reagent in various chemical reactions, particularly in the formation of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloro(pentyloxy)magnesium can be synthesized through the reaction of magnesium metal with pentyloxy chloride in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
Mg+C5H11OCl→C5H11OMgCl
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of high-purity magnesium and pentyloxy chloride. The reaction is conducted in large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The product is then purified through distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Chloro(pentyloxy)magnesium undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halogens in organic halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with various electrophiles to form complex organic structures.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.
Organic Halides: Reacts with alkyl or aryl halides under anhydrous conditions.
Electrophiles: Reacts with various electrophiles in the presence of a catalyst.
Major Products Formed:
Alcohols: From the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: From substitution and coupling reactions.
Aplicaciones Científicas De Investigación
Chloro(pentyloxy)magnesium has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which chloro(pentyloxy)magnesium exerts its effects involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound acts as a Lewis acid, facilitating the nucleophilic attack on electrophilic centers in the target molecules. This leads to the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparación Con Compuestos Similares
- Chloro(ethoxy)magnesium
- Chloro(methoxy)magnesium
- Chloro(butoxy)magnesium
Comparison: Chloro(pentyloxy)magnesium is unique due to its longer alkyl chain, which can influence its reactivity and solubility compared to shorter-chain analogs like chloro(ethoxy)magnesium and chloro(methoxy)magnesium. This makes it particularly useful in reactions where steric hindrance or specific solubility properties are required.
Propiedades
Número CAS |
98072-19-6 |
|---|---|
Fórmula molecular |
C5H11ClMgO |
Peso molecular |
146.90 g/mol |
Nombre IUPAC |
magnesium;pentan-1-olate;chloride |
InChI |
InChI=1S/C5H11O.ClH.Mg/c1-2-3-4-5-6;;/h2-5H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
PEMYLNJXGJTSKH-UHFFFAOYSA-M |
SMILES canónico |
CCCCC[O-].[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



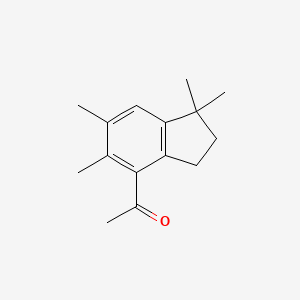
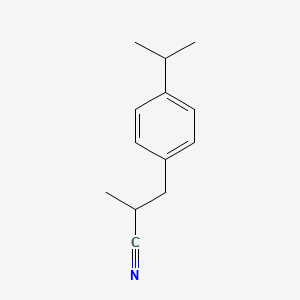

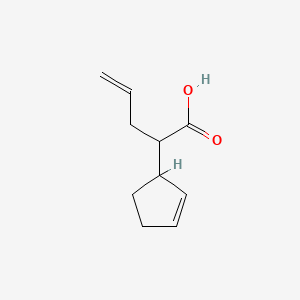
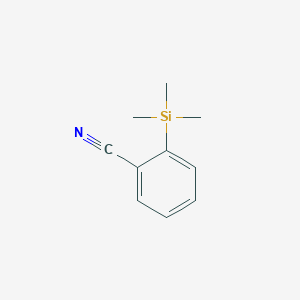
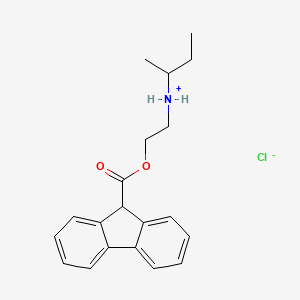
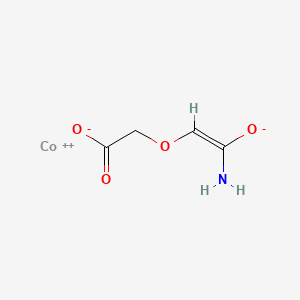
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
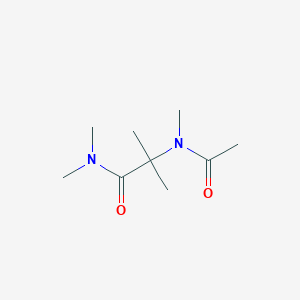
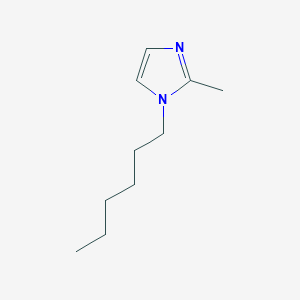
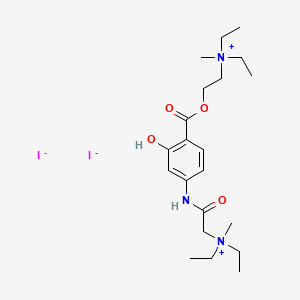
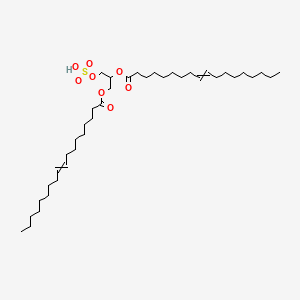
![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
